molecular formula C14H16N2O3S B14176360 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 923001-86-9

1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Cat. No.: B14176360
CAS No.: 923001-86-9
M. Wt: 292.36 g/mol
InChI Key: JNPXNUYTUSBTRT-UHFFFAOYSA-N
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Description

1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and reactivity. It features a diazonium group, a sulfonyl group, and a conjugated diene system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a sulfonylating agent. The reaction is carefully monitored to maintain the integrity of the diazonium ion and to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • (1Z)-1-Diazonio-1-[(2,3-dimethylphenyl)sulfonyl]-1,5-hexadien-2-olate

Uniqueness

1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on chemical behavior and for developing specialized applications in various fields.

Properties

CAS No.

923001-86-9

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-diazo-1-(2,6-dimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C14H16N2O3S/c1-4-5-9-12(17)14(16-15)20(18,19)13-10(2)7-6-8-11(13)3/h4,6-8H,1,5,9H2,2-3H3

InChI Key

JNPXNUYTUSBTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C

Origin of Product

United States

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